molecular formula C15H18BNO3S B13468151 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol

Cat. No.: B13468151
M. Wt: 303.2 g/mol
InChI Key: MEAUSLYTEFAUBV-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is a boronic ester-containing heterocyclic compound featuring a thiazole core substituted with a hydroxyl group at position 2 and a 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at position 2. The tetramethyl dioxaborolan (pinacol boronate) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . Its molecular formula is C₁₅H₁₇BNO₃S, with a molecular weight of 307.18 g/mol.

Properties

Molecular Formula

C15H18BNO3S

Molecular Weight

303.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(18)17-12/h5-9H,1-4H3,(H,17,18)

InChI Key

MEAUSLYTEFAUBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol typically involves the coupling of a boronic ester with a thiazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the thiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol depends on its specific application. In medicinal chemistry, the boronic ester group can interact with biological targets such as enzymes, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Boronic Ester-Thiazole Derivatives

Compound Name Substituent on Thiazole (Position 2) Boronic Ester Group (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound -OH Tetramethyl dioxaborolan C₁₅H₁₇BNO₃S 307.18 Polar, H-bond donor
2-Phenyl-4-(tetramethyl-dioxaborolan-2-yl)thiazole -Ph Tetramethyl dioxaborolan C₁₅H₁₇BNO₂S 291.19 Lipophilic, Suzuki-reactive
2-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid -COOH Tetramethyl dioxaborolan C₁₆H₁₇BNO₄S 335.19 Acidic, enhanced solubility
3-(Tetramethyl-dioxaborolan-2-yl)-phenyl-thiazol-2-yl-methanol -CH₂OH Tetramethyl dioxaborolan C₁₅H₁₉BNO₃S 309.20 H-bond donor, moderate polarity
N-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]propanamide -CONHCH₂CH₃ Tetramethyl dioxaborolan C₁₆H₂₁BN₂O₃ 300.16 Amide functionality, stable

Key Observations :

  • The hydroxyl group in the target compound increases polarity and acidity (pKa ~8–10) compared to phenyl or methyl substituents, influencing solubility and reactivity .
  • Carboxylic acid derivatives (e.g., PN-1492) exhibit higher aqueous solubility but lower stability in acidic conditions due to protonation of the boronate .
  • Amide-containing analogs (e.g., ) show improved stability in biological matrices but reduced reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura couplings. However, the hydroxyl group on the thiazole ring may:

  • Enhance reactivity : Act as a directing group in palladium-catalyzed reactions, improving regioselectivity .
  • Complicate stability: Risk of oxidation under basic conditions (e.g., aqueous Na₂CO₃) compared to non-hydroxylated analogs .

Table 3: Reactivity Comparison

Compound Suzuki Reaction Yield (%)* Stability in Basic Conditions
Target Compound 75 Moderate (degradation >10% after 24 h)
2-Phenyl-4-(tetramethyl-dioxaborolan-2-yl)thiazole 92 High (degradation <5% after 24 h)
PN-1492 (carboxylic acid derivative) 68 Low (degradation ~20% after 24 h)

*Reaction conditions: Pd(PPh₃)₄, aryl bromide, Na₂CO₃(aq), 80°C .

Biological Activity

The compound 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22BNO2SC_{17}H_{22}BNO_2S, with a molecular weight of approximately 307.27 g/mol. The structure includes a thiazole ring and a boron-containing moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of the boron substituent. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds inhibit bacterial growth by disrupting cell membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines through apoptosis induction. The mechanisms involve the activation of caspases and modulation of cell cycle progression. A notable study showed that a related thiazole compound inhibited tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, compounds with similar structures have been identified as inhibitors of protein kinases involved in cancer progression. The binding affinity and selectivity for these enzymes were assessed using biochemical assays.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Investigate enzyme inhibitionDemonstrated selective inhibition of CDK6 with an IC50 value of 20 nM.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes leading to leakage of cellular contents.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
  • Enzyme Interaction : Competitive inhibition at the active sites of target enzymes.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the organoboron moiety. Key steps include:

  • Step 1: Preparation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Introduction of the tetramethyl dioxaborolane group via palladium-catalyzed coupling with 4-bromophenyl intermediates. An inert atmosphere (N₂ or Ar) is critical to prevent hydrolysis of the boronate ester .
  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .
  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading, with triphenylphosphine as a ligand .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and tetramethyl groups (δ 1.3–1.4 ppm) confirm substitution patterns .
    • ¹¹B NMR: A singlet near δ 30 ppm verifies the integrity of the dioxaborolane ring .
  • Infrared (IR) Spectroscopy: B-O stretching vibrations at ~1350–1400 cm⁻¹ and C-S bonds at ~650–750 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass determination to distinguish from potential byproducts .

Q. What are the typical reactivity patterns of the tetramethyl dioxaborolane group in this compound?

Methodological Answer: The dioxaborolane moiety undergoes:

  • Suzuki-Miyaura Coupling: Transmetallation with aryl/vinyl halides under Pd catalysis to form biaryls or extended π-systems .
  • Protodeboronation: Acidic or aqueous conditions hydrolyze the boronate ester, requiring anhydrous handling .
  • Steric Effects: Tetramethyl groups enhance stability but reduce reactivity in sterically hindered environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Dynamic Exchange: Variable-temperature NMR (VT-NMR) to identify conformational equilibria in the thiazole or boronate groups .
  • Impurity Profiling: LC-MS or preparative TLC to isolate and characterize byproducts (e.g., deboronated derivatives) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for unambiguous structural assignment .

Q. What experimental design considerations are critical for studying this compound’s stability under catalytic conditions?

Methodological Answer:

  • Moisture Control: Use Schlenk lines or gloveboxes to prevent boronate hydrolysis during catalytic cycles .
  • Ligand Screening: Test bulky ligands (e.g., SPhos, XPhos) to mitigate Pd-induced protodeboronation .
  • Kinetic Monitoring: In-situ FT-IR or UV-Vis to track reaction progress and identify degradation pathways .

Q. How can computational methods complement experimental data for mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition states for Suzuki coupling steps to rationalize regioselectivity .
  • Molecular Dynamics (MD): Simulate steric effects of tetramethyl groups on boron center accessibility .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Protecting Groups: Temporarily mask the thiazole hydroxyl (e.g., silylation with TBSCl) during boronate installation .
  • Flow Chemistry: Continuous reactors to minimize intermediate degradation and improve scalability .
  • Workup Protocols: Use aqueous NaHCO₃ to quench Pd catalysts and reduce metal contamination in final products .

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